Bienvenue dans la boutique en ligne BenchChem!

cellular nucleic acid-binding protein

Myotonic Dystrophy Repeat Expansion Disorders Neuromuscular Disease Genetics

Cellular nucleic acid-binding protein (CNBP), also designated ZNF9/Zinc finger protein 9, is a highly conserved seven-zinc-finger CCHC-type nucleic acid-binding protein encoded by the CNBP gene on human chromosome 3q21.3. CNBP functions as a single-stranded DNA/RNA-binding protein with defined preference for G-rich elements including the sterol regulatory element (SRE) sequence 5'-GTGCGGTG-3' and mRNA coding regions that form G-quadruplex structures.

Molecular Formula C46H48N2O8
Molecular Weight 0
CAS No. 126340-20-3
Cat. No. B1177409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecellular nucleic acid-binding protein
CAS126340-20-3
Molecular FormulaC46H48N2O8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cellular Nucleic Acid-Binding Protein (CNBP, CAS 126340-20-3): A CCHC-Type Zinc Finger Nucleic Acid Chaperone for Gene Regulation and Disease Research


Cellular nucleic acid-binding protein (CNBP), also designated ZNF9/Zinc finger protein 9, is a highly conserved seven-zinc-finger CCHC-type nucleic acid-binding protein encoded by the CNBP gene on human chromosome 3q21.3 [1]. CNBP functions as a single-stranded DNA/RNA-binding protein with defined preference for G-rich elements including the sterol regulatory element (SRE) sequence 5'-GTGCGGTG-3' and mRNA coding regions that form G-quadruplex structures [2]. As a nucleic acid chaperone, CNBP resolves stable secondary structures on mRNAs independently of ATP hydrolysis, thereby enhancing translational efficiency of target transcripts including ornithine decarboxylase (ODC) and c-Myc [3]. CNBP is essential for embryonic craniofacial development and forebrain formation, and CCTG repeat expansions (75–11,000 repeats) in its first intron cause myotonic dystrophy type 2 (DM2), a multisystemic autosomal dominant disorder [4]. Recombinant CNBP protein is supplied as a critical research reagent for transcriptional regulation, RNA biology, cancer biology, and neuromuscular disease investigations [5].

Why Generic Replacement of Cellular Nucleic Acid-Binding Protein (CNBP) With Other Zinc Finger or RNA-Binding Proteins Fails: Core Functional and Structural Distinctions


CNBP cannot be functionally substituted by other zinc finger nucleic acid-binding proteins or general RNA-binding proteins due to three non-redundant molecular properties. First, CNBP possesses a unique combination of seven tandem CCHC-type zinc knuckles plus an Arg-Gly-rich box that collectively bind G-rich single-stranded nucleic acids and prevent G-quadruplex formation, a function not shared by CCCH-type zinc finger proteins or canonical transcription factors [1]. Second, CNBP acts as an ATP-independent nucleic acid chaperone that actively resolves stable mRNA secondary structures to enhance ribosomal translation efficiency — a property not recapitulated by structural RNA-binding proteins such as MBNL1 or hnRNP K, which bind but do not unfold G-quadruplexes [2]. Third, CNBP homodimerizes in solution independently of nucleic acid binding and undergoes liquid-liquid phase separation to regulate SWI/SNF complex activity, a biophysical behavior absent in related CCHC-type proteins such as ZCCHC22 [3]. Consequently, for experimental systems requiring authentic CNBP biochemistry — including G-quadruplex resolution assays, DM2 intron retention models, and neuroblastoma ribosome biogenesis studies — recombinant CNBP protein of verified purity and confirmed nucleic acid chaperone activity is non-fungible with in-class alternatives [4].

Quantitative Differentiation Evidence for Cellular Nucleic Acid-Binding Protein (CNBP, CAS 126340-20-3): Head-to-Head and Cross-Study Comparisons


CNBP (DM2) vs DMPK (DM1) — Distinct Mutational Mechanisms and Disease Prevalence Ratios Define Non-Overlapping Therapeutic Target Identity

CNBP and DMPK are causative genes for myotonic dystrophy type 2 (DM2) and type 1 (DM1), respectively, and cannot be used interchangeably in disease modeling. CNBP harbors a CCTG tetranucleotide repeat expansion in intron 1 (expanded range: 75–11,000 repeats) [1], while DMPK harbors a CTG trinucleotide repeat expansion in its 3'-UTR (expanded range: 50–5,000 repeats) [2]. The distinct genetic lesion leads to divergent RNA toxicity mechanisms: CNBP intron 1 retention produces toxic r(CCUG)exp that sequesters MBNL1, whereas DMPK produces toxic r(CUG)exp [3]. Epidemiological discrimination is clear: in a large Polish cohort (318 probands), DM1 accounted for 68% and DM2 for 32% of genetically confirmed cases, yielding a DM1:DM2 ratio of approximately 2.1:1 [4]. European DM2 prevalence is estimated at 6.7 per 100,000 [5]. These data establish that CNBP-targeting reagents — recombinant protein, antibodies, and small molecules directed to r(CCUG)exp — address a genetically and mechanistically distinct disease segment that DMPK-targeting reagents do not cover.

Myotonic Dystrophy Repeat Expansion Disorders Neuromuscular Disease Genetics

Tag-Free CNBP vs His-Tagged CNBP — Superior Binding Affinity of Tag-Free Recombinant CNBP for Nucleic Acid Targets

Direct comparative binding studies demonstrate that tag-free recombinant human CNBP binds its single-stranded DNA molecular targets with higher affinity than His-tagged CNBP produced from the same E. coli expression system [1]. Tag-free CNBP purified via the Challier et al. protocol also reveals accurate quaternary structure: size-exclusion HPLC shows CNBP forms homodimers that coexist with monomers as non-interconvertible forms or in slow equilibrium, a behavior that is masked or perturbed by fusion tags [2]. Fluorescence spectroscopy further identifies a conserved tryptophan residue exposed to solvent that directly participates in nucleic acid binding; this intrinsic fluorescence signal is detectable only in tag-free preparations and provides a label-free quality control metric not available for tagged products [3]. In contrast, His-tagged or His-SUMO-tagged CNBP constructs (~21–34.6 kDa) produced by multiple vendors (achieving >90% purity by SDS-PAGE) show detectable but attenuated binding in EMSA and G-quadruplex unfolding assays due to steric interference from the N-terminal tag [4].

Recombinant Protein Production Nucleic Acid Binding Assay Affinity Comparison

Commercial Recombinant CNBP Purity Comparison — Vendor-Specific Ranges From 85% to >95% by SDS-PAGE With Implications for Experimental Reproducibility

Cross-vendor comparison of commercial recombinant human CNBP products reveals a purity range spanning >85% to >95% by SDS-PAGE, a differential that directly impacts downstream quantitative assay reliability. The highest verified purity specification for human CNBP (>95% by SDS-PAGE gel analyses) is achieved by recombinant protein produced in E. coli and supplied in lyophilized form from PBS with 5% trehalose (pH 7.4), as offered by Biozol . The majority of vendors — including Adooq, SAB Biotech, Creative BioMart, Cusabio, GLPBIO, and OriGene — supply His-tagged or His-SUMO-tagged CNBP (aa 1-170 or 2-170) with purity specified as >90% by SDS-PAGE [1]. Astor Scientific offers N-6His-tagged CNBP (1-170aa) at >85% purity, representing the bottom of the commercial range . The 10-percentage-point purity spread between >85% and >95% translates to a differential of up to 2-fold in contaminant protein content (from <5% down to <15%), which is material for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence anisotropy measurements where extraneous E. coli proteins introduce background noise [2].

Recombinant Protein Procurement Purity Benchmarking Quality Control

CNBP Overexpression vs Control — Transcriptional Down-Regulation of hnRNP K via G-Quadruplex Conversion Reduces Tumor Cell Metastasis and Increases Cell Death

CNBP overexpression in fibrosarcoma cells (HT1080 line) transcriptionally down-regulates heterogeneous ribonucleoprotein K (hnRNP K) by binding a G-rich sequence (G15) in the hnRNP K promoter and inducing its conversion into a G-quadruplex structure [1]. This mechanism directly couples CNBP nucleic acid chaperone activity to oncogene suppression and is not recapitulated by other zinc finger proteins. Circular dichroism spectroscopy confirmed that recombinant CNBP converts the G-rich promoter element from a hairpin to a G-quadruplex conformation in vitro [2]. Functional consequences quantified in HT1080 cells: CNBP overexpression increased cell death (measured by viability assays) and suppressed cell migration (wound-scratch assay), invasion (Matrigel invasion assay), and metastasis (in vivo experimental metastasis model) through hnRNP K down-regulation [3]. In contrast, the G-quadruplex-stabilizing small molecule TMPyP4 also repressed hnRNP K transcription, validating that G-quadruplex formation is the causative mechanism — but TMPyP4 lacks gene specificity and affects all G-quadruplex-forming promoters [4]. CNBP's selectivity arises from its sequence-specific binding to the hnRNP K promoter G15 element, providing a defined target for anti-metastatic therapeutic strategies.

Tumor Suppression G-Quadruplex Biology Transcriptional Regulation

Small Molecule Rescue of CNBP Intron 1 Retention in DM2 Patient Fibroblasts — Target Engagement vs Oligonucleotide-Based Cleavage Strategies

Small molecules that bind the r(CCUG) repeat expansion structure in CNBP intron 1 can rescue pathological intron retention in DM2 patient-derived fibroblasts, offering functional target engagement that oligonucleotide-based approaches fail to achieve without off-target effects. Benhamou et al. demonstrated that druglike small molecules disrupt the r(CCUG)exp-MBNL1 protein complex, facilitating degradation of the retained intron through native RNA quality control pathways and rescuing DM2-associated alternative splicing defects [1]. A follow-up medicinal chemistry optimization by Wagner-Griffin et al. yielded a compound (designated '63') that binds r(CCUG)exp with nanomolar affinity (~150–500 nM range) and specifically rescues intron retention without affecting wild-type CNBP mRNA processing [2]. In contrast, antisense oligonucleotides targeting the r(CCUG) repeat sequence exhibit off-target cleavage of short r(CCUG) motifs embedded in CNBP, AGO1, and MBNL1 mRNAs, paradoxically reducing CNBP protein levels and exacerbating DM2 cellular defects [3]. The quantitative advantage of structure-specific small molecules over sequence-specific oligonucleotides establishes CNBP intron 1 retention as a druggable node specific to DM2, distinct from DM1 therapeutic strategies.

DM2 Therapeutics RNA-Targeted Small Molecules Intron Retention Rescue

Optimal Research and Procurement Application Scenarios for Cellular Nucleic Acid-Binding Protein (CNBP, CAS 126340-20-3)


DM2-Specific Disease Modeling and RNA Toxicity Rescue Assays With Recombinant CNBP

Recombinant human CNBP protein is essential for DM2-specific RNA toxicity studies where authentic CNBP intron 1 retention must be modeled. Evidence from small molecule rescue experiments demonstrates that CNBP intron retention is driven by the r(CCUG)exp-MBNL1 complex and can be reversed by structure-specific small molecules, but not by oligonucleotides that off-target CNBP mRNA [1]. Researchers establishing DM2 patient fibroblast or iPSC-derived models require recombinant CNBP of ≥90% purity (His-tagged) for western blot normalization standards and immunoprecipitation controls; for in vitro G-quadruplex unfolding assays and EMSA, tag-free CNBP (>95% purity) is recommended to avoid tag interference with nucleic acid binding [2].

G-Quadruplex-Mediated Transcriptional Regulation Studies in Cancer Biology

CNBP is a sequence-selective transcriptional repressor that converts G-rich promoter elements into G-quadruplex structures to down-regulate oncogenes such as hnRNP K [3]. This mechanism is directly applicable to anti-metastatic drug target validation. Investigators should use tag-free recombinant CNBP protein for circular dichroism (CD) spectroscopy, EMSA, and surface plasmon resonance (SPR) to quantify CNBP–G-quadruplex binding kinetics. The quantitative evidence that CNBP overexpression increases tumor cell death and suppresses metastasis through hnRNP K down-regulation supports procurement of CNBP expression constructs and purified protein for target engagement studies in fibrosarcoma and other G-quadruplex-regulated cancer models [4].

Neuroblastoma Ribosome Biogenesis and Phase Separation Research

CNBP phase separation is a validated therapeutic target for inhibiting ribosome biogenesis and neuroblastoma (NB) progression [5]. High CNBP expression is associated with poor survival in NB patients; a cell-penetrating peptide blocking CNBP–SMARCC2 phase separation inhibits ribosome biogenesis and NB tumor growth [6]. Researchers pursuing CNBP liquid-liquid phase separation assays require recombinant CNBP protein capable of homodimerization — a property confirmed only for tag-free CNBP by size-exclusion HPLC [7]. Procurement should prioritize tag-free CNBP or verified His-tagged CNBP with documented quaternary structure integrity for condensate formation and SWI/SNF complex modulation studies.

Craniofacial Development and Treacher Collins Syndrome Rescue Models

CNBP overexpression rescues Treacher Collins Syndrome (TCS) craniofacial anomalies in a dose-dependent manner through ROS-cytoprotective mechanisms, as demonstrated in TCS-like zebrafish models [8]. This functional rescue is specific to CNBP and is not replicated by other nucleic acid chaperones. Researchers using zebrafish or mouse TCS models for drug screening require recombinant CNBP protein or CNBP expression constructs for microinjection and overexpression experiments; validated antibodies for CNBP detection in craniofacial tissue are essential for correlating CNBP levels with phenotypic rescue [9].

Quote Request

Request a Quote for cellular nucleic acid-binding protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.